5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
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Overview
Description
The compound 5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a complex organic molecule that combines several functional groups, including a dihydrobenzofuran, an azetidine, a pyrimidine, and an oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps:
Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of an appropriate phenol derivative with an epoxide under acidic or basic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via the reaction of a suitable amine with a halogenated compound, followed by cyclization.
Construction of the Pyrimidine Ring: Pyrimidine rings are often synthesized through the condensation of a β-dicarbonyl compound with a formamide derivative.
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.
Final Coupling and Oxalate Formation: The final step involves coupling the intermediate compounds to form the target molecule, followed by the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydrobenzofuran moiety can undergo oxidation to form quinone derivatives.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of its various functional groups with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The dihydrobenzofuran moiety could interact with hydrophobic pockets, while the pyrimidine and oxadiazole rings might form hydrogen bonds or π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole: (without the oxalate).
5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-triazole: .
5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-thiadiazole: .
Uniqueness
The presence of the oxalate salt in 5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate may enhance its solubility and stability, making it more suitable for certain applications compared to its analogs. The combination of functional groups also provides a unique set of chemical properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
5-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2.C2H2O4/c1-5-19-16(20-6-1)17-21-18(25-22-17)14-10-23(11-14)9-12-2-3-15-13(8-12)4-7-24-15;3-1(4)2(5)6/h1-3,5-6,8,14H,4,7,9-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUHSPORYQSMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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